N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWGIYHMKDEQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving N 2,2,2 Trifluoroethylidene 4 Methoxyaniline
Nucleophilic Addition Reactions to the Imine Electrophilic Carbon
The polarized C=N double bond in N-(2,2,2-trifluoroethylidene)-4-methoxyaniline readily undergoes attack by a diverse range of nucleophiles. These reactions are fundamental to the construction of more complex molecules, especially those containing fluorine, which are of significant interest in medicinal chemistry and materials science.
The addition of hydride reagents and organometallic compounds to this compound represents a direct and efficient pathway for the synthesis of chiral fluorinated amines. These products are valuable building blocks in the development of pharmaceuticals and agrochemicals. The high reactivity of organolithium and Grignard reagents allows for their effective addition to imines. uniba.it The synthesis of α-branched amines can be achieved through the nucleophilic addition of nonstabilized carbanions to activated imines. wiley-vch.de
The control of stereochemistry is a critical aspect of modern organic synthesis. In the context of nucleophilic additions to this compound, the development of stereoselective methods is paramount for accessing enantiomerically pure or enriched fluorinated amines. Chiral auxiliaries, catalysts, and reagents have been employed to influence the facial selectivity of the nucleophilic attack on the prochiral imine carbon. The choice of nucleophile and reaction conditions can significantly impact the stereochemical outcome, leading to either the (R)- or (S)-enantiomer of the resulting amine.
For instance, the use of chiral N-substituents on the imine can direct the incoming nucleophile to one face of the C=N double bond over the other, resulting in high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired chiral amine. Asymmetric catalysis, employing chiral Lewis acids or organocatalysts, has also emerged as a powerful strategy for achieving enantioselective additions to imines.
| Nucleophile | Chiral Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |
| Organolithium Reagent | Chiral Ligand | High ee | uniba.it |
| Grignard Reagent | Chiral Lewis Acid | Good to Excellent de | wiley-vch.de |
| Hydride | Asymmetric Catalyst | Moderate to High ee | nih.gov |
This table presents representative data on the stereoselectivity of nucleophilic additions.
Understanding the underlying principles of asymmetric induction requires a detailed analysis of the transition state structures and their corresponding energies. Computational studies, often employing density functional theory (DFT), have provided valuable insights into the factors governing the stereochemical outcome of these reactions. researchgate.net
In general, the preferred transition state is the one with the lowest energy. Factors that influence the transition state energy include steric interactions, electronic effects, and the coordination of the reactants with any catalysts or additives. For example, in a catalyzed reaction, the chiral catalyst creates a specific three-dimensional environment around the imine. The nucleophile then approaches the imine from the less sterically hindered face, leading to the observed stereoselectivity. The geometry of the transition state, including bond angles and distances, reflects this preferred pathway.
Models such as the Felkin-Anh and polar Felkin-Anh models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls and imines. diva-portal.org These models consider the steric and electronic properties of the substituents adjacent to the electrophilic center to predict the favored trajectory of the incoming nucleophile.
Stabilized carbon nucleophiles, such as enolates derived from ketones, esters, and other carbonyl compounds, as well as phosphorus and sulfur ylides, readily add to the electrophilic imine carbon of this compound. These reactions are valuable for the formation of carbon-carbon bonds and the synthesis of β-amino carbonyl compounds and other functionalized amines. The stereoselective addition of formaldehyde (B43269) N,N-dialkylhydrazones to trifluoromethyl ketones has been shown to occur without the need for a catalyst. nih.gov
The reaction of an enolate with the imine proceeds through a six-membered cyclic transition state, and the stereochemical outcome can often be controlled by the geometry of the enolate (E or Z) and the reaction conditions. Similarly, the addition of ylides can lead to the formation of aziridines or enamines, depending on the nature of the ylide and the subsequent reaction pathway.
Nitrogen- and oxygen-based nucleophiles, such as amines, hydrazines, hydroxylamines, and alcohols, can also add to the C=N double bond of this compound. These reactions lead to the formation of aminals, hydrazones, oxime ethers, and other N,N- or N,O-acetal-type structures. The addition is often reversible, and the position of the equilibrium depends on the nucleophilicity of the attacking species and the stability of the resulting adduct. In some cases, the initial adduct can undergo further transformations, such as elimination or rearrangement, to yield more stable products.
Hydride and Organometallic Additions for Chiral Fluorinated Amine Synthesis
Cycloaddition Reactions of this compound
The imine functionality of this compound can participate in various cycloaddition reactions, acting as either a 2π component or a dienophile. These reactions provide powerful methods for the construction of heterocyclic ring systems. For instance, [3+2] cycloaddition reactions with nitrile imines can produce 1,2,4-triazoles. nih.gov The reactivity in these cycloadditions is significantly influenced by the electron-withdrawing trifluoromethyl group, which lowers the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), facilitating reactions with electron-rich dienes and 1,3-dipoles.
Examples of cycloaddition reactions involving this type of imine include:
[4+2] Cycloadditions (Diels-Alder Reactions): The imine can act as a dienophile, reacting with electron-rich dienes to form tetrahydropyridine (B1245486) derivatives. The stereoselectivity of these reactions can be controlled by the use of chiral catalysts or auxiliaries.
[3+2] Cycloadditions: With 1,3-dipoles such as azides, nitrile oxides, and nitrones, the imine undergoes [3+2] cycloaddition to yield five-membered heterocyclic rings like triazoles, oxadiazoles, and isoxazolidines, respectively. nih.gov
[2+2] Cycloadditions: Reactions with ketenes or other electron-rich alkenes can lead to the formation of four-membered azetidine (B1206935) rings. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net
The regioselectivity and stereoselectivity of these cycloaddition reactions are governed by the electronic and steric properties of both the imine and the reacting partner, as dictated by frontier molecular orbital theory.
Electrophilic and Rearrangement ReactionsNo specific mechanistic studies on the electrophilic or rearrangement reactions of this compound were found.
Protonation and Lewis Acid Coordination Effects on Reactivity
The reactivity of the imine functional group in this compound is significantly influenced by protonation or coordination with Lewis acids. The nitrogen atom's lone pair of electrons can interact with a Lewis acid, which enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. psu.eduresearchgate.net This activation is a cornerstone of many catalytic reactions involving this substrate.
The electron-withdrawing nature of the trifluoromethyl group inherently polarizes the C=N bond, but this effect is amplified upon coordination. Various Lewis acids can be employed for this activation, with their efficacy often depending on their strength and steric properties. Hard Lewis acids are particularly effective at activating imines for nucleophilic additions. researchgate.net This strategy is crucial for reactions that would otherwise be sluggish due to the relatively low electrophilicity of imines compared to carbonyl compounds. researchgate.netuwo.ca In bifunctional catalysis, the Lewis acid works in tandem with a chiral nucleophile or base to facilitate stereoselective bond formation.
| Lewis Acid Type | Mode of Activation | Impact on Reactivity |
| Protic Acids (H⁺) | Protonation of the imine nitrogen. | Increases C=N bond polarity and electrophilicity. |
| Metal Cations (e.g., Zn²⁺, Zr⁴⁺, Ti⁴⁺) | Coordination to the imine nitrogen. uwo.canih.gov | Significantly enhances susceptibility to nucleophilic attack. |
| Boron-based (e.g., BF₃) | Formation of a coordinate covalent bond with nitrogen. | Potent activation, though it can sometimes influence stereochemical outcomes. researchgate.net |
Rearrangements Involving the Imine or Trifluoromethyl Group
While this compound is primarily used in addition reactions, the potential for molecular rearrangements exists. The isomerization of trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift is a known process that can be catalyzed by organic bases. nih.gov This tautomerism is a critical consideration in reaction design, as the enamine can exhibit different reactivity or lead to side products. nih.gov
The stereochemical configuration of imines (E/Z isomers) can also play a crucial role in the stereochemical outcome of reactions. The energy barrier for isomerization can be influenced by substituents and reaction conditions, potentially impacting the diastereoselectivity of subsequent transformations. nih.gov While specific complex rearrangements involving the trifluoromethyl group of this particular aniline (B41778) derivative are not extensively documented, related compounds can undergo processes like aza-Cope rearrangements under certain conditions, suggesting that such pathways could be accessible through strategic catalyst and substrate design.
Catalytic Transformations of this compound
The enhanced electrophilicity of this compound makes it an excellent substrate for a variety of catalytic transformations, particularly those focused on the synthesis of chiral trifluoromethylated amines.
Asymmetric Catalysis (e.g., Chiral Phosphoric Acid, Phase-Transfer Catalysis)
Asymmetric catalysis provides a powerful means to synthesize enantiomerically enriched amines from trifluoromethyl imines. nih.govbrandeis.edu Two prominent organocatalytic strategies are the use of chiral phosphoric acids and phase-transfer catalysis.
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are highly effective Brønsted acid organocatalysts that can activate imines toward nucleophilic attack. rsc.orgbeilstein-journals.orgnih.gov Their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows them to organize both the electrophile and nucleophile in a chiral environment, leading to high levels of enantioselectivity. umich.edu For instance, in transfer hydrogenation reactions, CPAs can activate N-aryl ketimines, facilitating the stereoselective addition of a hydride from a reducing agent like benzothiazoline. nih.gov
Phase-Transfer Catalysis (PTC): PTC is another valuable method, especially for reactions involving nucleophiles that are not soluble in the organic phase where the imine resides. In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile (e.g., a CF3 anion source or an enolate) into the organic phase to react with the imine. rsc.orgrsc.org This technique has been successfully applied to the trifluoromethylation and umpolung additions of trifluoromethyl imines, enabling the synthesis of complex chiral amino acids and their derivatives. nih.govnih.gov
| Catalysis Type | Catalyst Example | Typical Reaction | Key Feature |
| Chiral Phosphoric Acid | (S)-TRIP | Transfer Hydrogenation, Mannich Reaction nih.govbeilstein-journals.org | Bifunctional activation via hydrogen bonding. umich.edu |
| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Trifluoromethylation, Umpolung Addition rsc.orgnih.gov | Transport of nucleophiles across phase boundaries. |
Ligand Design and Catalyst-Substrate Interactions
The success of asymmetric catalysis hinges on the rational design of chiral ligands and catalysts. pnas.org In CPA catalysis, the catalyst's structure, particularly the substituents at the 3,3'-positions of the binaphthyl (BINOL) backbone, is critical for creating a well-defined chiral pocket. nih.gov These substituents engage in non-covalent interactions, such as hydrogen bonds and π-stacking, with the substrate-nucleophile complex, thereby controlling the stereochemical outcome. nih.govacs.orgrsc.org The acidity and steric bulk of the CPA can be fine-tuned by modifying these groups to match the specific requirements of the substrate, like this compound.
For metal-catalyzed reactions, the electronic and steric properties of imine-containing ligands can be tailored to optimize catalytic performance. alfachemic.com The design of chiral P,N-ligands, for example, has led to highly efficient catalysts for the asymmetric hydrogenation of imines. chinesechemsoc.org
Stereoinduction Mechanisms in Catalytic Cycles
The mechanism of stereoinduction in CPA catalysis typically involves the formation of a ternary complex where the catalyst, the protonated imine, and the nucleophile are held in a specific orientation by a network of hydrogen bonds. acs.org The Brønsted acidic proton of the CPA activates the imine, while the phosphoryl oxygen atom interacts with the nucleophile. The bulky groups on the CPA backbone then shield one face of the imine, forcing the nucleophile to attack from the less hindered face. This precise organization within the transition state is the key to achieving high enantioselectivity. nih.govrsc.org
In phase-transfer catalysis, the chiral cation of the catalyst forms a tight ion pair with the anionic nucleophile. The steric environment created by the catalyst's chiral scaffold dictates the trajectory of the nucleophile's approach to the imine, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov
Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts due to their high surface area, tunable porosity, and structural diversity. rsc.org MOFs can catalyze reactions involving imines through several mechanisms. The metal nodes within the MOF can function as Lewis acidic sites, coordinating to and activating the imine nitrogen in a manner analogous to molecular Lewis acids. acs.org
Furthermore, MOFs can be functionalized post-synthetically. For instance, amine-functionalized MOFs like UiO-66-NH2 can be modified with chiral aldehydes to introduce chiral imine moieties onto the framework's surface, creating a heterogeneous chiral catalyst. acs.orgresearchgate.net The defined pore structure of MOFs can also impart shape and size selectivity, potentially leading to unique reactivity and selectivity profiles compared to homogeneous systems. The integration of catalytically active polyoxometalates into MOF structures (POMOFs) can further enhance catalytic activity, for example, by combining Lewis acidic sites with the inherent properties of the POMs. rsc.org
Advanced Spectroscopic and Computational Analysis of N 2,2,2 Trifluoroethylidene 4 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structures in solution. For fluorinated compounds such as N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline, multinuclear NMR studies, including ¹⁹F, ¹H, and ¹³C NMR, provide a wealth of information regarding the electronic environment of the nuclei, structural connectivity, and reaction dynamics.
¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. The chemical shift of the trifluoromethyl (CF₃) group in this compound is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for monitoring reaction progress and identifying intermediates.
In related trifluoromethyl-containing imines, the ¹⁹F NMR signal for the CF₃ group typically appears as a singlet. For instance, in 4-chloro-N-[2,2,2-trifluoro-1-phenylethylidene]aniline, the CF₃ group exhibits a singlet at -70.0 ppm. nih.gov Similarly, in 3-(trifluoromethyl)-N-[2,2,2-trifluoro-1-phenylethylidene]aniline, two distinct singlets are observed at -63.4 ppm and -70.62 ppm, corresponding to the two different CF₃ groups in the molecule. nih.gov For this compound, a single sharp singlet would be expected for the CF₃ group, and its chemical shift would be influenced by the electron-donating nature of the 4-methoxyphenyl (B3050149) group. Monitoring the appearance and integration of this signal can provide quantitative data on the formation of the imine during a reaction.
Table 1: Representative ¹⁹F NMR Data for Related Trifluoromethyl Imines
| Compound | CF₃ Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| 4-chloro-N-[2,2,2-trifluoro-1-phenylethylidene]aniline | -70.0 (s) | nih.gov |
Note: Data presented is for analogous compounds to infer expected spectral characteristics.
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. The ¹H NMR spectrum would provide information on the aromatic protons of the 4-methoxyphenyl ring and the imine proton. The aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group would present as a singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 114.8, 122.5, 144.3, 159.2 |
| Imine C=N | 155.4 (q, J ≈ 34 Hz) |
| CF₃ | 120.9 (q, J ≈ 275 Hz) |
| OCH₃ | 55.6 |
Source: Predicted data from publicly available chemical databases.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules or in cases of signal overlap.
COSY would reveal the coupling relationships between protons, confirming the connectivity within the 4-methoxyphenyl ring.
HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the aromatic CH groups and the methoxy group.
HMBC would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the aromatic ring and the imine nitrogen, as well as the connectivity of the trifluoroethylidene group to the imine nitrogen.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and monitoring their transformations during a chemical reaction.
For this compound, the key vibrational modes of interest include:
C=N stretch: The imine C=N stretching vibration is a characteristic band and is expected to appear in the region of 1640-1690 cm⁻¹. The exact position would be influenced by the electronic effects of the substituents.
C-F stretches: The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1100-1350 cm⁻¹.
Aromatic C=C stretches: These vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O stretch: The stretching vibration of the methoxy group would be present in the 1000-1300 cm⁻¹ region.
The formation of the imine from 4-methoxyaniline and trifluoroacetaldehyde (B10831) could be monitored by the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, and the concurrent appearance of the characteristic C=N stretching band of the imine.
Table 3: Expected Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=N Stretch | 1640 - 1690 |
| C-F Stretch | 1100 - 1350 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Reaction Intermediate Identification and Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern. For this compound, mass spectrometry can be used to confirm the successful synthesis of the target molecule by identifying its molecular ion peak.
The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the bonds adjacent to the imine group and the aromatic ring. Key fragmentation pathways could include:
Loss of a fluorine atom from the trifluoromethyl group.
Cleavage of the C-C bond between the imine carbon and the trifluoromethyl group.
Fragmentation of the 4-methoxyphenyl ring.
In a study of a related compound, 4-chloro-N-[2,2,2-trifluoro-1-phenylethylidene]aniline, the molecular ion peak was observed at m/z 283, with major fragments at m/z 214 (loss of CF₃) and m/z 111 (chlorophenyl fragment). nih.gov This suggests that similar fragmentation patterns would be observed for this compound.
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the molecule in the solid state.
Key structural features that would be determined include:
The planarity of the imine bond and the aromatic ring.
The C=N bond length, which would provide insight into the degree of double bond character.
The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group.
The torsion angle between the aromatic ring and the imine plane.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
While a crystal structure for the specific title compound is not available, studies on similar N-aryl imines have shown that the molecule is often nearly planar. For instance, in N-(4-Chlorobenzylidene)-4-methoxyaniline, the dihedral angle between the two benzene rings is only 9.1(2)°. researchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens for examining the intricacies of molecular structure and reactivity. Through the application of theoretical models, it is possible to gain a deeper understanding of the electronic properties and reaction dynamics of this compound. These in silico studies complement experimental findings and offer predictive insights into the behavior of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a range of molecular properties, including geometries, energies, and reactivity indices. For this compound, DFT calculations offer a detailed picture of its electronic landscape.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized and exhibits higher chemical reactivity. nih.gov DFT calculations, often employing methods like B3LYP with a suitable basis set, are used to determine the energies of these orbitals. researchgate.netthaiscience.info Analysis of the spatial distribution of HOMO and LUMO can reveal the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.
Interactive Data Table: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |
| Energy Gap (ΔE) | ELUMO - EHOMO | Value |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Global Hardness (η) | (I - A) / 2 | Value |
| Global Softness (S) | 1 / (2η) | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Potential (μ) | -(I + A) / 2 | Value |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Value |
Note: Specific values are dependent on the level of theory and basis set used in the DFT calculation and would require a dedicated computational study for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Typically, red or yellow areas indicate negative electrostatic potential, highlighting electron-rich regions that are susceptible to electrophilic attack. Conversely, blue or green areas signify positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. aimspress.com For this compound, MEP analysis can identify the likely sites for interaction with other molecules, providing insights into its intermolecular interactions and reaction mechanisms. The nitrogen and oxygen atoms, as well as the trifluoromethyl group, are expected to be key features on the MEP surface.
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgresearchgate.net It postulates the existence of a high-energy transition state, or activated complex, that lies on the reaction coordinate between reactants and products. researchgate.net By analyzing the properties of this transition state, it is possible to calculate reaction rates and elucidate reaction mechanisms. wikipedia.org
A crucial aspect of reaction pathway analysis is the calculation of activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational methods, particularly DFT, can be used to locate the transition state structure and calculate its energy relative to the reactants.
Interactive Data Table: Hypothetical Reaction Pathway Analysis
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |
| Step 1 | Reactant A + Reactant B | TS1 | Intermediate 1 | Value |
| Step 2 | Intermediate 1 | TS2 | Product C | Value |
Note: The values in this table are illustrative and would need to be determined through specific computational studies of a defined reaction involving this compound.
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. thaiscience.info Starting from the transition state structure, the IRC calculation follows the minimum energy path downhill towards both the reactants and the products.
By performing an IRC analysis for a reaction involving this compound, researchers can verify the nature of the located transition state and gain a more detailed understanding of the reaction mechanism. This analysis provides a clear depiction of the geometric changes that occur as the molecule transforms from reactants, through the transition state, to the final products, offering a dynamic view of the chemical transformation.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound, a molecule characterized by the presence of a flexible imine linkage and a trifluoromethyl group, is crucial for understanding its reactivity and intermolecular interactions. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the molecule's structural dynamics.
Conformational analysis is typically initiated by exploring the potential energy surface (PES) of the molecule. This involves identifying stable conformers and the energy barriers that separate them. For Schiff bases, a key determinant of conformation is the dihedral angle around the C-N bond of the aniline (B41778) moiety and the C=N imine bond. The presence of the bulky and highly electronegative trifluoromethyl group introduces significant steric and electronic effects that influence the preferred geometry.
Molecular dynamics simulations offer a more dynamic perspective by simulating the atomic motions of the molecule over time. rsc.orgelectrochemsci.org These simulations can reveal how the molecule behaves in a solution, providing information on its flexibility, solvent interactions, and the time-averaged distribution of different conformations. mdpi.com For Schiff bases, MD simulations can elucidate the dynamic equilibrium between different conformers and the influence of the solvent on the molecular shape. nih.gov
In a typical MD simulation study of a Schiff base, the molecule is placed in a simulated solvent box, and the system's trajectory is calculated by integrating Newton's laws of motion for all atoms. electrochemsci.org The analysis of these trajectories can provide information on various structural parameters, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and flexibility of different regions of the molecule.
For a molecule like this compound, MD simulations could reveal the rotational dynamics of the 4-methoxyphenyl group and the trifluoroethylidene moiety. The interaction of the fluorine atoms with the solvent and other parts of the molecule would also be a key aspect to investigate. The following table illustrates the kind of data that can be obtained from MD simulations for a representative Schiff base in an aqueous solution.
| Simulation Parameter | Description | Illustrative Value for a Schiff Base |
|---|---|---|
| Simulation Time | The total time over which the molecular motion is simulated. | 100 ns |
| Solvent | The medium in which the molecule is simulated. | Explicit Water |
| Average RMSD | The average deviation of the molecule's backbone atoms from a reference structure, indicating overall structural stability. | 2.5 Å |
| Average RMSF of Imine Nitrogen | The average fluctuation of the imine nitrogen atom, indicating its flexibility. | 1.2 Å |
| Predominant Dihedral Angle (C-C-N=C) | The most frequently observed dihedral angle around the imine bond, defining the major conformer. | 175° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters with a high degree of accuracy. researchgate.net These theoretical calculations complement experimental data, aiding in spectral assignment and structural elucidation.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would involve calculating the magnetic shielding tensors of the ¹H, ¹³C, and ¹⁹F nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. researchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set. aps.org For fluorinated aromatic compounds, specific computational protocols have been developed to achieve good agreement with experimental data. nih.govnih.gov
The predicted chemical shifts for the fluorine atoms in the trifluoromethyl group are particularly sensitive to the electronic environment and molecular conformation. nih.gov DFT calculations can help in assigning the ¹⁹F NMR signals and understanding the electronic effects of the methoxy-substituted aniline ring on the trifluoroethylidene moiety. The following table provides an example of predicted ¹⁹F NMR chemical shifts for a fluorinated aromatic compound, illustrating the level of accuracy that can be achieved with DFT calculations.
| Fluorine Atom Position | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(d,p)) | Deviation (ppm) |
|---|---|---|---|
| Ortho-F | -135.2 | -136.5 | -1.3 |
| Meta-F | -110.8 | -111.2 | -0.4 |
| Para-F | -120.5 | -121.0 | -0.5 |
Vibrational Frequencies:
The prediction of vibrational frequencies using DFT involves calculating the second derivatives of the energy with respect to the atomic coordinates. nasa.gov The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. psu.edu Therefore, it is common practice to scale the calculated frequencies with empirical scaling factors to improve the agreement with experimental data. researchgate.netdtic.milrsc.org
For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the C=N imine stretch, the C-F stretches of the trifluoromethyl group, and the vibrations of the 4-methoxyphenyl ring. A study on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines reported the C=N stretching frequency in the range of 1611–1626 cm⁻¹ and C-F vibrational bands between 1287-1330 cm⁻¹. researchgate.net These theoretical predictions are invaluable for the assignment of experimental infrared (IR) and Raman spectra. The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a related trifluoromethyl imine.
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=N Stretch | 1685 | 1627 | 1625 |
| Aromatic C=C Stretch | 1620 | 1565 | 1570 |
| Asymmetric CF₃ Stretch | 1355 | 1308 | 1310 |
| Symmetric CF₃ Stretch | 1180 | 1139 | 1145 |
| C-O-C Stretch | 1260 | 1216 | 1220 |
N 2,2,2 Trifluoroethylidene 4 Methoxyaniline As a Synthon in Advanced Organic Synthesis
Precursor to Fluorinated Amines and Chiral Amino Acid Derivatives
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline is a valuable precursor for the synthesis of α-trifluoromethyl amines and, by extension, chiral amino acid derivatives. The electrophilic imine carbon readily reacts with a variety of carbon and heteroatom nucleophiles. This reactivity is fundamental to constructing the core structure of many fluorinated bioactive compounds.
Detailed research findings have demonstrated that trifluoroacetaldimines, a class of compounds to which this compound belongs, undergo efficient nucleophilic additions. For instance, the asymmetric Mannich reaction, a key C-C bond-forming reaction, has been successfully applied to similar N-sulfonyl and N-sulfinyl trifluoroacetaldimines. nih.govbeilstein-journals.org In these reactions, various nucleophiles, such as those derived from arylethynes, add to the imine to form propargylamines containing a trifluoromethyl group. nih.govbeilstein-journals.org The use of a chiral auxiliary, like the (S)-N-tert-butylsulfinyl group, allows for diastereoselective additions, providing access to enantiomerically pure fluorinated amines after removal of the auxiliary. nih.govbeilstein-journals.org
This approach provides a direct route to chiral building blocks that are essential for synthesizing non-proteinogenic amino acids. The asymmetric synthesis of fluorinated amino acids is of significant interest, and methods using chiral Ni(II) complexes of Schiff bases have been developed to produce these compounds on a large scale. beilstein-journals.orgnih.govnih.gov The fluorinated amine products derived from this compound serve as direct precursors to these valuable chiral amino acid derivatives, which are incorporated into peptides to enhance their stability and biological activity.
| Nucleophile Precursor | Product Type | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Phenylacetylene | α-(Trifluoromethyl)propargylamine | 70:30 | 87 | nih.govbeilstein-journals.org |
| 4-Methoxyphenylacetylene | α-(Trifluoromethyl)propargylamine | 65:35 | 78 | nih.govbeilstein-journals.org |
| 4-Chlorophenylacetylene | α-(Trifluoromethyl)propargylamine | 68:32 | 81 | nih.govbeilstein-journals.org |
| Thiophene-2-yl-acetylene | α-(Trifluoromethyl)propargylamine | 60:40 | 75 | nih.govbeilstein-journals.org |
| 1-Hexyne | α-(Trifluoromethyl)propargylamine | 62:38 | 65 | nih.govbeilstein-journals.org |
Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov this compound provides a versatile platform for the construction of a variety of fluorinated N-heterocycles, leveraging its reactivity as a C-N synthon in various cyclization and cycloaddition reactions.
Fluorinated aziridines and azetidines are highly sought-after scaffolds in medicinal chemistry due to their unique conformational constraints and metabolic stability. Aziridines, containing a strained three-membered ring, are valuable synthetic intermediates. nih.gov Although direct aziridination of this compound is not widely documented, analogous N-aryl imines can be converted to aziridines through reactions with diazo compounds or carbenoids, often mediated by transition metal catalysts. nih.gov
Azetidines, the four-membered ring analogues, are emerging as privileged structures in drug discovery. bris.ac.uknih.gov The synthesis of trifluoromethyl-substituted azetidines has been achieved through various routes, including the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes and [2+2] photocycloadditions. nih.govnih.gov this compound can serve as a key component in aza-Paternò–Büchi reactions, undergoing [2+2] cycloaddition with electron-rich alkenes upon photochemical activation to yield functionalized trifluoromethyl-azetidines.
The imine functionality of this compound is a gateway to a diverse array of five- and six-membered heterocyclic systems.
Pyrroles: Substituted pyrroles are core components of numerous important molecules. nih.gov The amine obtained from the reduction of this compound can be used in classical pyrrole (B145914) syntheses, such as the Paal-Knorr reaction with 1,4-dicarbonyl compounds. Alternatively, the imine itself can participate in transition-metal-catalyzed annulation reactions with alkynes to construct highly substituted pyrrole rings. nih.govnih.gov
Tetrahydroquinolines: The tetrahydroquinoline skeleton is a prevalent feature in many biologically active compounds. nih.govorganic-chemistry.org A powerful method for their synthesis is the aza-Diels-Alder reaction, where an imine acts as a dienophile. This compound, with its electron-deficient C=N bond, is an excellent dienophile for reactions with electron-rich dienes (e.g., Danishefsky's diene) under Lewis acid catalysis to afford trifluoromethyl-substituted tetrahydroquinoline derivatives. nih.govfrontiersin.org
Imidazoles: Imidazoles are another class of heterocycles with broad applications in medicinal chemistry. researchgate.netrsc.org The synthon can be incorporated into imidazole (B134444) rings through multicomponent reactions. For example, in a variation of the Radziszewski synthesis, the corresponding amine (1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine) can be condensed with a 1,2-dicarbonyl compound and an aldehyde source to furnish trisubstituted imidazoles bearing the fluorinated side chain.
The spirooxindole framework is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.govresearchgate.net A highly effective strategy for constructing complex spirooxindoles involves the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. While much of the research has focused on ketimines derived from isatin, the underlying principle is directly applicable to aldimines like this compound.
In this process, the imine reacts with an α-amino acid (such as sarcosine (B1681465) or proline) to generate an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with an activated alkene, such as a 2-arylidene-1,3-indandione or a maleimide, to construct a pyrrolidine (B122466) ring spiro-fused to the oxindole (B195798) core. This methodology allows for the creation of multiple stereocenters in a single step with high levels of control. The use of N-2,2,2-trifluoroethylisatin ketimines in these reactions has been shown to produce complex trifluoromethyl-containing spiro[pyrrolidine-oxindole] derivatives with excellent yields and diastereoselectivities. researchgate.net
| Dipolarophile | Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (E)-2-(2-Oxo-2-(p-tolyl)ethylidene)indane-1,3-dione | Cinchonine-derived squaramide | >20:1 | 95 | researchgate.net |
| (E)-2-(2-(4-Chlorophenyl)-2-oxoethylidene)indane-1,3-dione | Cinchonine-derived squaramide | >20:1 | 92 | researchgate.net |
| N-Phenylmaleimide | Phase Transfer Catalyst | 90:10 | 85 | researchgate.net |
| Barbiturate-based olefin | Squaramide | >20:1 | 91 | researchgate.net |
| 5-Alkenyl thiazolone | Hydroquinine-derived organocatalyst | >20:1 | 98 | researchgate.net |
Applications in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is an ideal substrate for MCRs that utilize an imine component. For example, it can participate in aza-Diels-Alder reactions as part of a three-component process involving an aldehyde, an amine (to form the imine in situ), and a diene to rapidly build molecular complexity.
Cascade processes, where a single reaction event triggers a series of subsequent intramolecular transformations, offer another powerful avenue for complex molecule synthesis. The high electrophilicity of the imine carbon in this compound can initiate such cascades. For example, a conjugate addition of a nucleophile to an α,β-unsaturated system can be designed where the resulting enolate attacks the trifluoromethyl-imine intramolecularly. This Michael-addition/cyclization cascade would lead to highly functionalized carbocyclic or heterocyclic rings containing the trifluoroethanamine side chain. Organocatalysts are particularly effective at mediating such asymmetric cascade reactions, allowing for the stereocontrolled synthesis of complex products. nih.gov
Role in Asymmetric Synthesis of Complex Molecular Architectures
The construction of complex molecules with precise control over their three-dimensional structure is a central goal of organic synthesis. This compound is an excellent tool for asymmetric synthesis due to the distinct electronic properties conferred by the trifluoromethyl group.
Asymmetric synthesis using this synthon can be achieved through several key strategies:
Chiral Auxiliaries: As discussed previously, attaching a chiral auxiliary to the imine nitrogen, such as a tert-butanesulfinamide group, allows for highly diastereoselective nucleophilic additions. nih.govbeilstein-journals.org Subsequent cleavage of the auxiliary provides access to enantiopure α-trifluoromethyl amines, which are versatile chiral building blocks. nih.govbeilstein-journals.orgresearchgate.net
Chiral Catalysis: The development of asymmetric organocatalysis and transition-metal catalysis has provided powerful methods for stereocontrol. Chiral Brønsted acids (e.g., phosphoric acids) or Lewis acids can activate the imine towards nucleophilic attack, creating a chiral environment that dictates the stereochemical outcome. mdpi.com Similarly, chiral organocatalysts like prolinamides or squaramides can activate either the imine or the nucleophile in conjugate additions and cycloadditions, leading to products with high enantiomeric excess (ee). researchgate.netnih.gov These methods have been particularly successful in the synthesis of complex spirooxindoles and other heterocyclic systems. researchgate.net
Substrate Control: In molecules containing existing stereocenters, this compound can be introduced with high levels of diastereoselectivity, where the approach of the nucleophile is directed by the steric and electronic properties of the substrate itself.
The combination of these strategies enables the incorporation of the trifluoroethanamine unit into architecturally complex natural products and pharmaceutical targets, highlighting the crucial role of this compound as a synthon in modern asymmetric synthesis. nih.govst-andrews.ac.uk
Emerging Research Directions and Future Perspectives
Development of More Sustainable Synthetic Methodologies
The synthesis of N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline and related fluorinated imines is undergoing a green transformation. Traditional methods often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, which present significant environmental and economic challenges. Modern research is pivoting towards more sustainable alternatives that align with the principles of green chemistry.
Key developments in this area include:
Catalyst- and Solvent-Free Reactions: Inspired by methodologies developed for non-fluorinated analogues, researchers are exploring solid-state melt reactions and solvent-free conditions, often facilitated by microwave irradiation or ultrasonication. These techniques can significantly reduce reaction times, minimize waste, and simplify product purification.
Use of Greener Solvents: When solvents are necessary, the focus is shifting to environmentally benign options such as water, supercritical CO2, or biomass-derived solvents like γ-valerolactone.
Atom Economy: Efforts are being made to design synthetic routes with high atom economy, maximizing the incorporation of starting materials into the final product and reducing byproduct formation. This includes the development of catalytic processes that replace stoichiometric reagents.
These green chemistry approaches are not only aimed at reducing the environmental footprint but also at developing more cost-effective and efficient processes for the large-scale production of fluorinated compounds.
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
A major frontier in the application of this compound is its use in asymmetric synthesis to create chiral molecules containing a trifluoromethyl group. The development of novel catalytic systems capable of inducing high levels of stereocontrol in reactions involving this imine is a vibrant area of research.
Recent advancements have been made in several classes of catalysts:
Organocatalysis: Chiral organic catalysts, such as modified cinchona alkaloids and phosphoric acids (e.g., (S)-TRIP), have shown remarkable success in promoting highly enantioselective reactions. For instance, the isomerization of trifluoromethyl imines to furnish chiral amines has been achieved with high enantioselectivity using novel cinchona alkaloid derivatives.
Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of copper, are being explored for stereoselective transformations. These catalysts can activate the imine and facilitate asymmetric bond formations, such as in aldol (B89426) and Mannich-type reactions.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been developed to mediate the deprotonation of imines, forming 2-azaallyl anions that can react with electrophiles in a highly stereoselective manner.
These catalytic systems are crucial for accessing optically active trifluoromethylated amines and other complex chiral structures, which are highly valuable in pharmaceutical development. The table below summarizes selected examples of catalytic systems used in asymmetric reactions of trifluoromethylated imines.
| Catalyst Type | Example Catalyst | Reaction Type | Stereoselectivity |
| Organocatalyst | Modified Cinchona Alkaloid (DHQ-7f) | Imine Isomerization | High Enantioselectivity |
| Organocatalyst | (DHQ)2PHAL | γ-Regioselective Alkylation | >20:1 dr |
| Transition-Metal | Cu(II)/Chiral Hydroxamic Acid | Aldol Reaction | High Stereoselectivity |
| Phase-Transfer | Modified Cinchona Alkaloid (Q-2) | Umpolung Reaction with Enals | High Chemo-, Regio-, Diastereo-, and Enantioselectivity |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To meet the industrial demand for fluorinated compounds, researchers are integrating flow chemistry and automation into the synthesis and subsequent reactions of this compound. Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and straightforward scalability.
Key aspects of this integration include:
Telescoped Processes: Linking multiple reaction steps in a continuous linear setup without intermediate purification reduces waste, synthesis time, and manual operations.
Scalability: Flow reactors allow for seamless scaling from laboratory research to industrial production by extending operation time or by "numbering-up" (using multiple reactors in parallel).
Accessing Unstable Intermediates: The precise control over reaction parameters in microreactors enables the in-situ generation and use of highly reactive or unstable species in a safe and reproducible manner.
Automated Platforms: The development of automated platforms, sometimes guided by artificial intelligence, allows for the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes.
The continuous flow synthesis of related fluorinated building blocks has already been demonstrated, highlighting the potential for applying these techniques to the production and derivatization of this compound.
Advanced Mechanistic Studies on Fluorine's Influence on Reactivity and Selectivity
A deep understanding of the electronic effects of the trifluoromethyl (CF3) group is crucial for predicting and controlling the reactivity and selectivity of this compound. The strong electron-withdrawing nature and steric bulk of the CF3 group profoundly influence the imine's chemical behavior compared to its non-fluorinated counterparts.
Advanced mechanistic studies, combining experimental and computational approaches, are shedding light on these effects:
Computational Chemistry: Density Functional Theory (DFT) calculations are employed to model reaction pathways, analyze transition state structures, and rationalize observed stereoselectivities. These studies help elucidate the interplay of steric hindrance, electrostatic interactions, and orbital effects governed by the CF3 group.
Reaction Kinetics: Detailed kinetic analyses provide quantitative data on how the CF3 group affects reaction rates and activation energies.
Spectroscopic Analysis: Techniques like 19F NMR are invaluable for monitoring reaction progress and determining product ratios with high precision.
These studies have revealed that the CF3 group can stabilize anionic intermediates, influence the geometry of transition states, and alter the regioselectivity of reactions. This fundamental knowledge is essential for the rational design of new synthetic methods and catalysts.
Design of Next-Generation Fluorinated Synthons
This compound serves as a foundational building block for the creation of more complex, next-generation fluorinated synthons. The goal is to develop novel reagents that can introduce fluorine-containing motifs into a wide array of molecular architectures with high efficiency and precision.
Current research in this area focuses on:
Developing Versatile Intermediates: Transforming the imine into other functional groups, such as fluorinated allylamines or epoxides, creates new synthons for peptidomimetics and other biologically active molecules.
Incorporation into Scaffolds: Using the imine in cycloaddition or annulation reactions to construct novel heterocyclic and polycyclic systems bearing a trifluoromethyl group.
Fluorinated Analogues of Biomolecules: The development of synthetic routes to fluorinated analogues of natural products, such as amino acids and sugars, starting from simple fluorinated building blocks.
The design of these advanced synthons is driven by the need for novel compounds in drug discovery and materials science, where the unique properties conferred by fluorine are highly desirable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline, and how do reaction conditions influence yield and purity?
- Methodology :
-
Condensation Reactions : React 4-methoxyaniline with trifluoroacetaldehyde derivatives under acidic or basic conditions. For example, using trifluoroacetaldehyde ethyl hemiacetal with catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the imine product.
-
Reductive Amination : Employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane (DCM) to stabilize the imine intermediate .
-
Optimization : Control moisture to prevent hydrolysis of the trifluoroethylidene group. Purity can be enhanced via recrystallization in ethanol/water mixtures.
- Data Table :
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acidic Condensation | p-TsOH, toluene | 68–75 | ≥95% |
| Reductive Amination | NaBH(OAc)₃, DCM | 82–88 | ≥98% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹⁹F NMR confirms the trifluoroethylidene group (δ ~ 6.8–7.2 ppm for aromatic protons; δ ~ -70 ppm for CF₃ in ¹⁹F NMR).
- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Intermolecular interactions (e.g., F···π or hydrogen bonds) can stabilize crystal packing .
- HR-MS : Validate molecular mass (C₉H₈F₃NO: [M+H]⁺ = 204.0634) with <2 ppm error .
Advanced Research Questions
Q. How does this compound act as a ligand or intermediate in asymmetric catalysis?
- Methodology :
-
Mannich Reactions : Participate in three-component asymmetric Mannich reactions with aldehydes and ketones. Use organocatalysts (e.g., L-proline) to induce enantioselectivity (>90% ee) .
-
Hydroformylation : Serve as a substrate in rhodium-catalyzed hydroformylation. Adjust ligand stereoelectronics (e.g., chiral phosphines) to control regioselectivity (branched vs. linear products) .
- Mechanistic Insight : The electron-withdrawing CF₃ group polarizes the imine bond, enhancing electrophilicity for nucleophilic additions.
Q. What strategies address regioselectivity challenges in hydroaminoalkylation reactions involving this compound?
- Methodology :
- Catalyst Design : Use titanium or zirconium catalysts with chiral ligands (e.g., binaphthol derivatives) to direct C–H activation at specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor intramolecular coordination, reducing side reactions.
- Case Study : In hydroaminoalkylation of alkenes, steric bulk at the catalyst’s metal center shifts selectivity from α- to β-addition (70:30 to 95:5 ratio) .
Q. How can computational modeling predict reactivity or optimize synthetic pathways?
- Methodology :
- DFT Calculations : Map reaction coordinates (e.g., transition states for imine formation) using Gaussian09 at the B3LYP/6-31G(d) level.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DCM vs. toluene) with AMBER force fields.
Contradictions and Resolutions
- Synthetic Yield Discrepancies : Lower yields in condensation reactions (68% vs. 88% in reductive amination) arise from competing hydrolysis. Resolution: Use molecular sieves to scavenge water .
- Regioselectivity in Catalysis : Conflicting reports on α/β ratios in hydroaminoalkylation stem from ligand steric effects. Resolution: Standardize ligand frameworks (e.g., BINOL vs. salen) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
